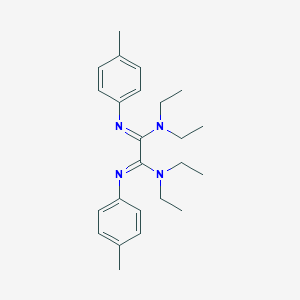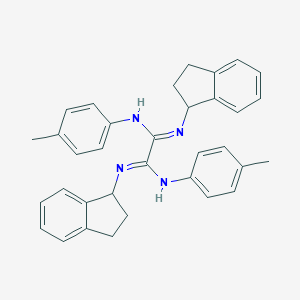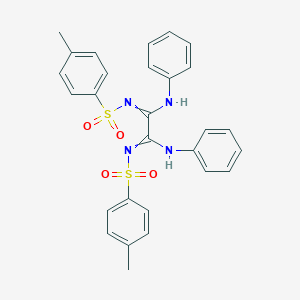
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- is a compound that has been widely studied in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells, bacteria, and fungi. It may also work by disrupting the cell membrane or inhibiting the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
Studies have shown that 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- can affect various biochemical and physiological processes in living organisms. In cancer cells, it has been found to induce apoptosis or programmed cell death. In bacteria and fungi, it has been found to inhibit the synthesis of essential macromolecules such as DNA, RNA, and proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- in lab experiments is its potential to exhibit strong biological activity. This makes it a useful compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. Therefore, caution must be taken when handling and using this compound in lab experiments.
Future Directions
There are several future directions for the study of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)-. One direction is to study its potential applications in medicine for the treatment of various diseases such as cancer, bacterial infections, and fungal infections. Another direction is to study its potential use as a pesticide in agriculture. Additionally, further studies can be conducted to investigate the mechanism of action and biochemical and physiological effects of this compound.
Synthesis Methods
The synthesis of 1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- involves the reaction of N,N-dimethylthiourea, benzaldehyde, and aniline in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization to obtain a pure compound.
Scientific Research Applications
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)-)- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, it has been studied for its potential use as a pesticide. In materials science, it has been studied for its potential use as a dye or pigment.
properties
Product Name |
1-Imidazolidinecarbothioamide, N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-thioxo-, (4Z,5E)- |
|---|---|
Molecular Formula |
C24H21N5S2 |
Molecular Weight |
443.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-4,5-bis(phenylimino)-2-sulfanylideneimidazolidine-1-carbothioamide |
InChI |
InChI=1S/C24H21N5S2/c1-27(2)23(30)29-22(26-19-14-8-4-9-15-19)21(25-18-12-6-3-7-13-18)28(24(29)31)20-16-10-5-11-17-20/h3-17H,1-2H3 |
InChI Key |
NLFNSWMTPUMXMU-UHFFFAOYSA-N |
SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Canonical SMILES |
CN(C)C(=S)N1C(=NC2=CC=CC=C2)C(=NC3=CC=CC=C3)N(C1=S)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-methyl-N-{3-[(4-methylphenyl)imino]-1,4-diphenyl-1,4-diazepan-2-ylidene}aniline](/img/structure/B307107.png)

![4-methyl-N-{2-[(4-methylphenyl)imino]-1,2-dipiperidin-1-ylethylidene}aniline](/img/structure/B307109.png)


![N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-bis[2-(4-morpholinyl)ethyl]ethanediimidamide](/img/structure/B307113.png)


![1-N,2-N-bis(4-methylphenyl)-1-N',2-N'-bis[(1R)-1-phenylethyl]ethanediimidamide](/img/structure/B307118.png)




